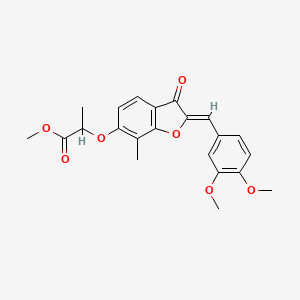

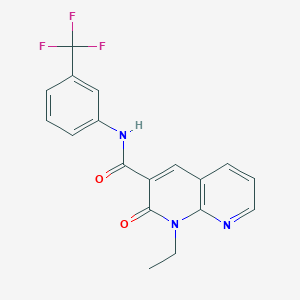

![molecular formula C20H21NO3S B2475236 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034317-00-3](/img/structure/B2475236.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide, commonly known as BTCPMA, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of a specific enzyme, which makes it useful in a variety of applications.

Scientific Research Applications

Interaction with 5-HT1A Serotonin Receptors

The compound has shown promising results in studies related to the 5-HT1A serotonin receptors . The influence of arylpiperazine moiety and benzo [b]thiophene ring substitutions on binding affinity was studied. The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

Synthesis of Tetrahydrobenzothieno[2,3-c]pyridine Derivatives

The compound has been used in the synthesis of new 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine derivatives . These derivatives have been obtained by cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane .

Anti-Inflammatory Agent

Thiophene nucleus containing compounds, similar to the one , have shown anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

Serotonin Antagonists

Compounds with a thiophene nucleus have been used as serotonin antagonists . The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as a serotonin antagonist and is used in the treatment of Alzheimer’s .

Psychotropic Effects

Benzothieno[2,3-c]pyridines, which are S-isosteres of β-carbolines, possess high biological activity . Analysis of the patent literature shows that for most benzothieno[2,3-c]pyridine derivatives psychotropic effects are expressed characteristically .

Preparation of Benzothienoazocines

The interest toward N-substituted benzothienopyridines is also connected with the preparation of benzothienoazocines on their basis .

Mechanism of Action

Target of Action

The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The compound interacts with its targets through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites .

Biochemical Pathways

The compound affects the serotonin pathway . Serotonin, or 5-hydroxytryptamine (5-HT), is an important neurotransmitter consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .

Result of Action

The molecular and cellular effects of the compound’s action would be primarily related to its interaction with the 5-HT1A serotonin receptors . By modulating the activity of these receptors, the compound could potentially influence a range of physiological functions and potentially alleviate symptoms of certain psychiatric disorders .

properties

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-14(11-15-13-25-19-10-6-3-7-16(15)19)21-20(22)12-24-18-9-5-4-8-17(18)23-2/h3-10,13-14H,11-12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFBMBRLLRSXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2475154.png)

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)

![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2475156.png)

![3-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2475164.png)

![1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2475169.png)

![3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2475170.png)

![N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B2475171.png)

![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2475172.png)